Product packaging for BDP 581/591 hydrazide(Cat. No.:)

BDP 581/591 hydrazide

Cat. No.: B1192280
M. Wt: 442.7
InChI Key: DEOVLMGPZWOOAX-OLVGFBEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of BODIPY Dyes in Scientific Inquiry

The first synthesis of a BODIPY dye was reported in 1968 by Treibs and Kreuzer. mdpi.comnih.gov Initially, these compounds did not receive widespread attention. However, over the subsequent decades, the remarkable optical properties of BODIPY dyes, including their high fluorescence quantum yields, strong absorption, and exceptional photostability, became increasingly apparent. mdpi.comresearchgate.net This led to a surge in research focused on their synthesis and application, transforming them from a laboratory curiosity into indispensable tools in fluorescence microscopy, cell imaging, and protein labeling. mdpi.comnih.gov

Fundamental Principles of BODIPY Fluorophore Design for Research Applications

The versatility of BODIPY dyes stems from the ability to chemically modify their core structure at various positions. researchgate.netrhhz.net This allows for the rational design of probes with specific properties. Key design principles include:

Tuning of Spectroscopic Properties: Modifications to the BODIPY core can shift the absorption and emission wavelengths, enabling the creation of dyes that fluoresce across the visible and near-infrared (NIR) spectrum. researchgate.netrhhz.net This is crucial for multicolor imaging and for applications requiring deep tissue penetration. mdpi.comucl.ac.uk

Introduction of Reactive Groups: Functional groups can be attached to the BODIPY scaffold to create probes that specifically react with and label target biomolecules. scispace.comnih.gov Examples include succinimidyl esters for labeling amines and maleimides for targeting thiols. scispace.com

Modulation of Environmental Sensitivity: The design can incorporate features that make the dye's fluorescence responsive to its local environment, such as polarity or viscosity. researchgate.net This allows for the development of "smart" probes that report on specific cellular conditions.

Enhancing Water Solubility: For biological applications, improving the water solubility of the often-hydrophobic BODIPY core is critical. This is typically achieved by introducing polar or charged groups. rhhz.net

Role of BODIPY-Based Probes in Advancing Chemical Biology Methodologies

BODIPY-based probes have become instrumental in advancing various areas of chemical biology. Their high brightness and photostability make them ideal for long-term live-cell imaging and single-molecule tracking. mdpi.comresearchgate.net The ability to create a diverse library of BODIPY derivatives has led to the development of probes for a wide range of analytes, including metal ions, reactive oxygen species (ROS), and specific biomolecules like lipids, proteins, and nucleic acids. mdpi.combohrium.comresearchgate.net These tools have provided unprecedented insights into cellular processes, from organelle dynamics to the detection of disease-related biomarkers. mdpi.comnih.gov

Properties

Molecular Formula

C22H22BClF2N4O

Molecular Weight

442.7

IUPAC Name

N/A

InChI

InChI=1S/C22H20BFN4O.ClH.FH/c24-23-27-18(9-5-4-8-17-6-2-1-3-7-17)10-12-20(27)16-21-13-11-19(28(21)23)14-15-22(29)26-25;;/h1-13,16H,14-15,25H2;2*1H/b8-4+,9-5+;;

InChI Key

DEOVLMGPZWOOAX-OLVGFBEPSA-N

SMILES

O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)B4F)N[NH3+].[F-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DP 581/591 hydrazide

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Bdp 581/591 Hydrazide

Synthetic Pathways to the Borondipyrromethene Core Structure

The synthesis of the fundamental borondipyrromethene (BODIPY) core is a well-documented process in organic chemistry. researchgate.net A prevalent method involves the condensation of a pyrrole (B145914) derivative with an acid chloride, followed by oxidation and subsequent complexation with boron trifluoride etherate. researchgate.net The structural modifications that fine-tune the absorption and emission to the 581/591 nm range are incorporated through the selection of appropriate starting materials. chemrevlett.com

A common synthetic route starts with the condensation of two equivalents of a 2,4-dimethylpyrrole (B27635) with an appropriate acid chloride. This is followed by an oxidation step, often employing an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the dipyrromethene intermediate. The final step involves the reaction of this intermediate with boron trifluoride etherate in the presence of a non-nucleophilic base to yield the stable BODIPY core. researchgate.net The versatility of this synthesis allows for the introduction of various functional groups to modulate the dye's photophysical properties. chemrevlett.com

Functionalization of the Hydrazide Moiety for Specific Reactivity

The key to the reactivity of BDP 581/591 hydrazide is its hydrazide group (-NHNH2). This functional group is typically introduced by reacting a BODIPY core, which has been functionalized with a carboxylic acid, with hydrazine (B178648) hydrate. The carboxylic acid group on the BODIPY core can be activated, for example, with carbodiimides like EDC or HATU, to facilitate the reaction with hydrazine. medchemexpress.combroadpharm.commedchemexpress.com

The hydrazide moiety is highly reactive towards aldehydes and ketones, forming a stable hydrazone bond. medchemexpress.euthermofisher.com This reaction is specific and can be carried out under mild pH conditions (typically pH 5-7), which is advantageous for biological applications where harsh conditions could be detrimental to the sample. thermofisher.com The resulting covalent hydrazone linkage ensures a stable fluorescent label. medchemexpress.com

Strategies for Bioconjugation and Probe Development with this compound

The specific reactivity of the hydrazide group makes this compound a versatile tool for creating fluorescent probes and for the bioconjugation of various molecules in research settings.

Covalent Labeling of Biomolecules in Research Studies (e.g., proteins, carbohydrates)

This compound is widely used for the covalent labeling of biomolecules that either naturally possess or can be chemically modified to contain aldehyde or ketone groups. lumiprobe.comantibodies.comantibodies.com

Carbohydrates: The 1,2-diol groups present in many sugars can be oxidized using a mild oxidizing agent like periodate (B1199274) to generate aldehyde groups. lumiprobe.comantibodies.comantibodies.com These aldehydes then readily react with this compound, allowing for the fluorescent labeling of glycoproteins and other carbohydrates. lumiprobe.comantibodies.comantibodies.com This method is frequently employed in glycobiology to visualize and track glycans in various biological systems.

Proteins: While less common, aldehyde or ketone groups can be present in proteins as a result of oxidative stress or can be introduced through specific enzymatic or chemical modifications. lumiprobe.comantibodies.comantibodies.com These carbonyl groups can then be targeted with this compound for fluorescent labeling, enabling studies of protein localization, dynamics, and interactions. lumiprobe.comantibodies.comantibodies.com

BiomoleculeLabeling MethodResulting Bond
Carbohydrates (e.g., glycoproteins)Periodate oxidation of diols to form aldehydesHydrazone
ProteinsReaction with existing or introduced carbonyl groupsHydrazone

Integration into Supramolecular Assemblies and Nanomaterials for Research

The bright and photostable nature of BDP 581/591 makes it a desirable component for constructing fluorescent supramolecular structures and nanomaterials for research purposes. alabiolab.ro The hydrazide group can be utilized to covalently attach the dye to the surface of nanomaterials, such as silica (B1680970) nanoparticles or quantum dots, that have been functionalized with aldehyde or ketone groups. This results in highly fluorescent nanoparticles that can serve as robust probes for various imaging applications. mdpi.com Additionally, this compound can be incorporated into self-assembling systems, such as micelles or vesicles, to study their formation and behavior.

Modular Synthesis of Hybrid Probes for Targeted Research Applications

The hydrazide functionality of BDP 581/591 allows for its use as a versatile building block in the modular synthesis of more complex and targeted probes. For instance, a bifunctional linker containing both a carbonyl group and another reactive group (such as an azide (B81097) or alkyne for click chemistry) can be reacted with this compound. This creates a fluorescent BDP derivative with a new reactive handle. This handle can then be used to attach a targeting ligand, such as a peptide or a small molecule, to direct the fluorescent probe to a specific biological target. This modular approach provides a straightforward and efficient way to develop a variety of targeted probes for specific research applications.

ComponentFunctionLinkage to this compound
Targeting LigandDirects the probe to a specific biological molecule or structureVia a bifunctional linker
Bifunctional LinkerConnects the fluorescent dye to the targeting ligandHydrazone bond

Molecular Mechanisms of Action and Interaction with Biological Systems in Research Contexts

Principles of Carbonyl Capture via Hydrazone Formation

BDP 581/591 hydrazide is classified as a carbonyl-reactive dye due to the presence of a hydrazide functional group (-NHNH2). This group is highly nucleophilic and readily reacts with the electrophilic carbon atom of aldehyde and ketone groups. This reaction, a condensation reaction, results in the formation of a stable hydrazone bond. The formation of this covalent linkage effectively "captures" the carbonyl-containing molecule, tagging it with the fluorescent BDP 581/591 moiety. This specificity for carbonyls allows researchers to selectively label and visualize molecules that have undergone oxidative modification. Aldehyde and ketone groups that can be labeled are not only present in proteins after oxidative stress but can also be generated by the oxidation of 1,2-diol groups in sugars.

The reaction between this compound and a carbonyl group proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule, resulting in the formation of a stable C=N double bond, characteristic of a hydrazone.

Intracellular Dynamics and Localization Studies in Model Systems

The intracellular behavior of this compound is largely governed by the physicochemical properties of the BODIPY core. BODIPY dyes are generally characterized by their lipophilic nature, which facilitates their passage across cellular membranes. Once inside the cell, their distribution is influenced by their affinity for lipid-rich environments.

While specific studies on the intracellular dynamics of this compound are not extensively detailed in the provided search results, the general behavior of BODIPY-based probes suggests that they can accumulate in various cellular compartments. Their localization will be dictated by the site of carbonyl formation. For instance, if protein carbonylation is occurring in the cytoplasm, the fluorescent signal from the BDP 581/591 hydrazone adduct will be observed in that region. Similarly, if lipid peroxidation is prominent in specific membranes, such as the mitochondrial or endoplasmic reticulum membranes, the probe will localize to these structures upon reacting with the resulting aldehydes and ketones. The inherent lipophilicity of the BODIPY core may also lead to some non-specific accumulation in lipid droplets or other membranous organelles.

Mechanisms of Fluorescence Signal Modulation by Biological Interactions, such as Ratiometric Sensing of Analytes

The BDP 581/591 fluorophore itself possesses interesting photophysical properties that are sensitive to its environment. In its reduced state, the fluorophore has a characteristic fluorescence emission maximum at approximately 591 nm. However, upon oxidation by reactive oxygen species, a notable shift in the fluorescence emission maximum to around 515 nm occurs. This spectral shift is the basis for ratiometric sensing, where the ratio of the fluorescence intensities at two different wavelengths is used to quantify the extent of the reaction. This ratiometric approach provides a more robust and reliable measurement, as it is less susceptible to variations in probe concentration, excitation intensity, and other experimental artifacts.

When this compound reacts with a carbonyl group to form a hydrazone, the fluorescence properties of the BODIPY core are modulated. The formation of the hydrazone adduct typically leads to a "turn-on" fluorescence response, where the quantum yield of the fluorophore increases significantly upon covalent attachment to the target molecule. This is because the free hydrazide can quench the fluorescence of the BODIPY dye, and this quenching is relieved upon formation of the more rigid hydrazone structure. The nature of the aldehyde or ketone can also influence the spectral properties of the resulting hydrazone adduct. For instance, reaction with an aromatic aldehyde can result in a red-shifted emission compared to the hydrazone formed with an aliphatic aldehyde.

While the primary mechanism of detection for this compound is the formation of a stable, fluorescent hydrazone, the inherent sensitivity of the BDP 581/591 fluorophore to the redox environment adds another layer of complexity and potential for ratiometric analysis of oxidative stress.

Academic Research Applications and Methodologies Utilizing Bdp 581/591 Hydrazide

Advanced Imaging Techniques in Cellular and Subcellular Research

The intense fluorescence and stability of BDP 581/591 hydrazide are highly advantageous for sophisticated microscopy techniques, enabling researchers to visualize and track molecular processes within the complex environment of living cells.

Visualization of Carbonylated Species in Biological Models

A primary application of this compound is in the fluorescent labeling and visualization of carbonylated molecules, which are frequently formed as a result of oxidative stress. lumiprobe.comlabscoop.com The hydrazide group of the dye reacts specifically with the carbonyl groups (aldehydes and ketones) present on oxidized proteins and lipids, forming stable hydrazone bonds. medchemexpress.eu This covalent labeling allows for the direct visualization of the location and extent of oxidative damage within cells and tissues.

In a study validating new BODIPY-based hydrazide probes for detecting carbonylated proteins, researchers utilized fluorescence microscopy to image oxidant-stressed C2C12 cells. nih.gov This technique allowed for the clear visualization of increased protein carbonylation within the cells following exposure to oxidative insults. The high quantum yield and photostability of the BODIPY core contribute to the generation of high-contrast images, facilitating the identification of subcellular compartments with high levels of oxidative damage.

Spatiotemporal Monitoring of Dynamic Cellular Processes

The cell-permeable nature and bright fluorescence of BODIPY dyes, including BDP 581/591, make them suitable for real-time imaging of dynamic cellular events. By labeling specific biomolecules or cellular structures, researchers can track their movement and changes over time. For instance, if a cellular process is known to generate aldehyde or ketone-containing intermediates, this compound can be used to monitor the progression of this process through time-lapse fluorescence microscopy.

While direct studies showcasing this compound for tracking dynamic processes are emerging, the broader class of BODIPY dyes is widely used for such applications. Their versatility allows for the labeling of various biomolecules, enabling the real-time visualization of processes like cell division, migration, and intracellular transport. The development of BODIPY-based probes with "turn-on" fluorescence capabilities, where fluorescence is significantly enhanced upon reacting with the target molecule, is a particularly promising avenue for the spatiotemporal monitoring of specific enzymatic activities or the generation of reactive species. researchgate.netacs.org

Biochemical and Biophysical Assay Development for Research

Beyond microscopy, this compound is a valuable reagent for the development of sensitive and specific biochemical and biophysical assays.

Detection and Quantification of Aldehyde and Ketone Groups in Biological Samples

One established technique where BODIPY hydrazides have proven effective is in two-dimensional difference gel electrophoresis (2D-DIGE). nih.gov In this method, protein samples from control and oxidatively stressed conditions are labeled with different fluorescent hydrazides (e.g., a BODIPY hydrazide and a Cy dye hydrazide). nih.gov The samples are then mixed and separated on a single 2D gel. The differential fluorescence of the spots allows for the precise quantification of changes in protein carbonylation for individual proteins. This approach offers a significant improvement in accuracy and throughput compared to traditional methods that rely on immunoblotting. nih.gov

PropertyValueReference
Excitation Maximum (uncaged)~581 nm thermofisher.com
Emission Maximum (uncaged)~591 nm thermofisher.com
Excitation Maximum (oxidized)~500 nm thermofisher.com
Emission Maximum (oxidized)~510 nm thermofisher.com

Screening for Oxidative Stress Markers in Research Systems

The reactivity of this compound with carbonyl groups makes it a suitable tool for screening assays designed to identify agents that either induce or mitigate oxidative stress. For example, a related compound, C11-BODIPY 581/591, is a fluorescent probe used to measure lipid peroxidation in live cells. nih.govcellsignal.com This probe localizes to membranes and exhibits a shift in its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety. cellsignal.com

This ratiometric change in fluorescence provides a sensitive and quantitative measure of lipid peroxidation, a key hallmark of oxidative stress. dojindo.com Such assays can be adapted to a high-throughput format using plate readers, enabling the rapid screening of compound libraries for their effects on cellular oxidative stress levels. dojindo.com

Research Findings on C11-BODIPY 581/591 in Oxidative Stress Screening:

Cell TypeTreatmentObservationReference
HeLa and A549 cellsStaurosporineTime-dependent increase in extracellular ATP release and changes in cell viability, indicative of cellular stress. dojindo.com
HeLa cellsHydrogen peroxideHigher fluorescence intensity detected with a highly sensitive DCFH-DA ROS assay kit compared to standard DCFH-DA, demonstrating the ability to quantify induced oxidative stress. dojindo.com

It is important to note that while BODIPY 581/591 C11 is a sensitive indicator of free radical processes that can lead to lipid oxidation, some studies suggest it may overestimate the extent of oxidative lipid damage and can exhibit its own antioxidant effects. nih.gov

Enzyme Activity and Substrate Profiling

The application of BODIPY hydrazides extends to the study of enzyme activity and the identification of enzyme substrates, particularly for enzymes involved in metabolic pathways that generate or modify carbonyl-containing molecules. For example, BODIPY dye conjugates are well-tolerated by enzymes that metabolize lipids, such as phospholipases and sphingomyelinases. thermofisher.com

By synthesizing a substrate for a specific enzyme that releases a carbonyl-containing product upon enzymatic cleavage, this compound can be used to detect and quantify the enzyme's activity. The increase in fluorescence upon the hydrazide's reaction with the newly formed carbonyl group would be proportional to the enzyme's activity. This "turn-on" fluorescence approach can provide a sensitive and continuous assay for monitoring enzyme kinetics in real-time.

Furthermore, BODIPY hydrazides can be used in activity-based protein profiling (ABPP) to identify novel enzyme substrates. In this approach, a biological system is treated with a potential substrate, and the subsequent generation of carbonyl-containing products is detected by labeling with a BODIPY hydrazide. This can help to elucidate the function of uncharacterized enzymes and map metabolic pathways. While specific examples utilizing this compound in this context are still emerging, the chemical principles and the versatility of BODIPY dyes suggest significant potential in this area of research. nih.gov

Contributions to Understanding Specific Biological Pathways

This compound and its related derivatives have become instrumental in dissecting complex biological processes, particularly those involving oxidative stress. The reactivity of the hydrazide group with carbonyls, combined with the superior photophysical properties of the BDP 581/591 fluorophore, provides a powerful tool for researchers to visualize and quantify specific molecular events within cells and tissues.

Elucidation of Lipid Peroxidation Mechanisms and Pathways in Research Models

While this compound itself is primarily a carbonyl-reactive probe, the closely related compound C11-BODIPY(581/591) is a key fluorescent sensor for investigating lipid peroxidation, a major consequence of oxidative stress implicated in numerous diseases. dojindo.comdojindo.com Lipid peroxidation involves the degradation of lipids by reactive oxygen species (ROS), leading to the formation of lipid radicals and highly reactive aldehydes. dojindo.comdojindo.com

The C11-BODIPY(581/591) probe is a lipophilic molecule that readily incorporates into cellular membranes. nih.gov Its mechanism of detection relies on a ratiometric fluorescence shift upon oxidation. In its native, unoxidized state, the molecule exhibits red fluorescence. However, when it reacts with lipid radicals generated during peroxidation, its fluorescence emission shifts to the green spectrum. dojindo.comnih.gov This distinct color change allows for the visualization and quantification of lipid peroxidation in real-time using techniques like fluorescence microscopy, flow cytometry, and fluorescence plate readers. dojindo.comresearchgate.net

Mass spectrometric analyses have revealed that the initial target for free radical-mediated oxidation is the conjugated diene system that links the BODIPY core to the terminal phenyl group. nih.gov This oxidative cleavage is responsible for the shift in fluorescence properties. nih.gov Research has shown that this probe is sensitive to a variety of ROS and reactive nitrogen species (RNS), including peroxyl radicals and peroxynitrite. nih.govnih.gov

Studies utilizing C11-BODIPY(581/591) have provided significant insights into the dynamics of lipid peroxidation in various research models. For instance, it has been used to assess antioxidant efficacy in membrane systems and living cells. nih.gov The probe has also been instrumental in studying cellular responses to oxidative insults and in understanding the mechanisms of cell death pathways like ferroptosis, which is characterized by iron-dependent lipid peroxidation.

Table 1: Research Applications of C11-BODIPY(581/591) in Lipid Peroxidation Studies

Application Area Research Model Key Findings
Antioxidant Efficacy Model membranes, Living cells Enabled quantification of the protective effects of antioxidants against lipid peroxidation. nih.gov
Oxidative Stress Imaging Rat-1 fibroblasts Detected oxidation products in cells stressed by glutathione (B108866) depletion or peroxynitrite exposure. nih.gov
Cell Death Pathways Melanoma cells Visualized the upregulation of lipid peroxides, a key event in ferroptosis induced by photodynamic therapy. researchgate.net

| Disease Modeling | Fibroblasts from Trichothiodystrophy patients | Revealed an altered mitochondrial response to oxidative stimuli and an increased baseline oxidative stress status. researchgate.net |

Investigation of Protein Oxidation and its Functional Impact

Protein carbonylation is a common and irreversible form of protein oxidation that serves as a reliable biomarker for oxidative stress. nih.gov The accumulation of carbonylated proteins is associated with aging and the pathology of several diseases. This compound is specifically designed to detect these modifications.

The hydrazide moiety on the BDP 581/591 molecule reacts specifically with the aldehyde and ketone groups present on carbonylated proteins. lumiprobe.comlabscoop.com This reaction forms a stable hydrazone bond, effectively tagging the oxidized proteins with a bright and photostable fluorophore. lumiprobe.comlumiprobe.comthermofisher.com The high quantum yield and excellent photostability of the BDP 581/591 dye allow for sensitive detection and quantification of protein carbonyls in various experimental setups. nih.gov

Researchers have synthesized and validated new BODIPY hydrazide fluorescent probes for labeling protein carbonyls, demonstrating their utility in improving existing detection methodologies. nih.gov These probes have been successfully applied in:

2D-Oxi Electrophoresis: A technique used to separate and quantify carbonylated proteins in complex biological samples, such as mouse muscle protein extracts. nih.gov

Flow Cytometry and Microscopy: Used for the detection and quantification of carbonylated proteins within oxidant-stressed cells (e.g., C2C12 cells), providing spatial and cell-specific information. nih.gov

These applications are crucial for understanding how protein oxidation affects cellular function and contributes to disease progression.

Interrogation of Carbohydrate Metabolism via Aldehyde Labeling

The reactivity of this compound extends to the study of carbohydrates and glycoconjugates. Aldehyde and ketone groups, which are the targets for the hydrazide probe, can be generated in carbohydrates, such as sugars, through mild oxidation of their 1,2-diol groups. lumiprobe.comlabscoop.com This is commonly achieved using reagents like sodium periodate (B1199274).

This labeling strategy allows for the fluorescent tagging of glycoproteins and other polysaccharides. thermofisher.com Once labeled, these molecules can be visualized, purified, and quantified. The hydrazide-aldehyde reaction forms a hydrazone bond, which is considerably more stable than the Schiff base formed with a simple amine, making it suitable for most labeling applications. thermofisher.com

This methodology is valuable for:

Studying the structure and function of glycoproteins.

Tracking the localization and trafficking of glycoconjugates within cells.

Analyzing changes in glycosylation patterns associated with disease states.

Development of Novel Biosensors and Research Tools

The unique properties of this compound have led to its incorporation into novel biosensors and research tools for various analytical applications. Its ability to covalently bind to aldehyde-functionalized surfaces and particles makes it a versatile reporter molecule.

One notable application is in the quantification of functional groups on the surface of nanomaterials. For example, a catch-and-release assay was developed using a hydrazide-functionalized BODIPY dye (BDP-hzd) to quantify the number of aldehyde groups on polymethyl methacrylate (B99206) (PMMA) microparticles. nih.gov This method proved to be highly sensitive due to the fluorometric readout, providing a valuable tool for the characterization and quality control of functionalized nanomaterials used in diagnostics and drug delivery. nih.gov

The BDP 581/591 fluorophore itself, due to its high brightness, photostability, and long fluorescence lifetime, is also useful for developing tracers for fluorescence polarization assays, which are used to study molecular binding events in real-time. lumiprobe.commedchemexpress.com

Table 2: Characteristics of BDP 581/591 Fluorophore for Tool Development

Property Value/Description Relevance in Biosensor/Tool Design
Excitation Maximum ~585 nm Optimal for use with common laser lines and filter sets. broadpharm.com
Emission Maximum ~594 nm Provides a bright signal in the orange-red region of the spectrum. broadpharm.com
Photostability High Allows for prolonged imaging and repeated measurements without significant signal loss. lumiprobe.comlumiprobe.com
Reactivity Hydrazide group reacts with aldehydes/ketones Enables covalent attachment to target molecules and surfaces. lumiprobe.comthermofisher.com

| Fluorescence Lifetime | Relatively long | Useful for fluorescence lifetime imaging and fluorescence polarization assays. lumiprobe.com |

Theoretical and Computational Approaches in Bdp 581/591 Hydrazide Research

Quantum Chemical Calculations for Understanding Photophysical Behavior

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and photophysical properties of fluorescent dyes. For the borondipyrromethene (BODIPY) class of dyes, to which BDP 581/591 hydrazide belongs, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed. nih.govacs.org These calculations can predict key photophysical parameters with a good degree of accuracy.

Researchers have utilized quantum mechanics/molecular mechanics (QM/MM) approaches to simulate the absorption and emission spectra of BODIPY dyes in different environments, such as in the gas phase and in aqueous solutions. nih.gov These simulations have shown a blue shift in both absorption and emission bands when the dye is in water compared to the gas phase, which is consistent with experimental observations for BODIPY derivatives. nih.gov Such computational models help in understanding the influence of the solvent on the spectral properties of the dye. nih.govnih.gov

Furthermore, quantum chemical calculations can shed light on the relationship between the structure of a BODIPY derivative and its fluorescence quantum yield. For instance, studies have shown how the presence or absence of certain substituents, like methyl groups, can alter the torsional potential energy curve of the side groups, which in turn affects the fluorescence quantum yield. tandfonline.com These theoretical insights are crucial for the rational design of BODIPY dyes with tailored photophysical properties. tandfonline.com

Table 1: Calculated Photophysical Properties of a Generic BODIPY Core in Different Environments

PropertyGas PhaseWater
Absorption Maximum Shift-+0.3 eV
Emission Maximum Shift-+0.3 eV
Stokes Shift~0.1 eV~0.1 eV

Note: This table provides a summary of typical shifts observed in computational studies of BODIPY dyes and is intended to be illustrative for the BDP 581/591 core.

Molecular Docking and Dynamics Simulations of Probe-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques for studying the interactions between a fluorescent probe and its biological target. mdpi.com These methods can predict the binding mode and affinity of a probe, providing atomic-level details of the interactions that govern molecular recognition.

For BODIPY-conjugated molecules, docking studies have been used to model the binding interactions with protein targets, such as the kinase domain of the Epidermal Growth Factor Receptor (EGFR). mdpi.com These simulations can reveal how the BODIPY moiety and any attached ligands orient themselves within the binding site and which residues they interact with. mdpi.com

Molecular dynamics simulations offer a dynamic view of the probe-target complex, allowing researchers to observe the conformational changes and stability of the system over time. uzh.chresearchgate.netuzh.ch For instance, MD simulations have been successfully combined with experimental data to understand the distance distributions and dynamics of BODIPY dyes attached to larger molecular scaffolds. uzh.chresearchgate.netuzh.ch The agreement between simulation and experimental results indicates that these computational models can accurately represent the dynamic behavior of these systems. uzh.chresearchgate.netuzh.ch Such simulations are crucial for interpreting experimental data from techniques like Förster Resonance Energy Transfer (FRET). uzh.ch

Table 2: Applications of Molecular Docking and Dynamics Simulations in BODIPY Probe Research

Computational MethodApplicationInsights Gained
Molecular DockingPredicting binding modes of BODIPY-ligand conjugates to protein targets.Identification of key interacting residues, preferred binding orientation, and estimation of binding affinity.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and stability of probe-target complexes.Understanding the flexibility of the probe and target, observing dynamic interactions, and calculating distance distributions between fluorescent dyes.
QM/MM SimulationsInvestigating the photophysical properties of BODIPY dyes in complex environments.Elucidating the influence of the local environment on absorption and emission spectra.

Predictive Modeling of Reactive Sites and Selectivity

Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) and machine learning approaches, is an emerging area in the study of fluorescent probes. nih.govresearchgate.net These models aim to establish a mathematical relationship between the chemical structure of a molecule and its properties or activity.

For BODIPY dyes, QSPR and machine learning models have been developed to predict their spectral properties, such as absorption and emission wavelengths. researchgate.netmdpi.com These models use a variety of molecular descriptors that capture structural and physicochemical information to train algorithms that can then predict the properties of new, untested molecules. researchgate.netmdpi.com This approach can significantly accelerate the discovery of new dyes with desired spectral characteristics.

Furthermore, computational models can be used to predict the reactivity of different sites on a molecule. By analyzing the electronic properties, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict which parts of the molecule are more susceptible to nucleophilic attack. For meso-formyl BODIPY dyes, it has been shown that cores with electron-withdrawing groups, which stabilize the LUMO, favor the formation of products upon reaction with a nucleophile. nih.gov This type of predictive modeling is highly relevant for understanding the reactivity of the hydrazide group in this compound and its selectivity towards different carbonyl-containing biomolecules.

Comparative Analysis and Methodological Advancements

Comparison with Other Reactive Fluorophores for Carbonyls (e.g., other hydrazides, oximes)

BDP 581/591 hydrazide is one of many fluorescent probes designed for the detection of carbonyl groups. Its performance and suitability are best understood in comparison to other commonly used hydrazide and oxime derivatives. Hydrazides react with aldehydes and ketones to form stable hydrazone bonds. medchemexpress.eu

Other fluorescent hydrazides include derivatives of fluorescein (B123965) (FAM hydrazide), rhodamine (TAMRA hydrazide), and cyanine (B1664457) dyes (Cyanine3 hydrazide, Cyanine5 hydrazide). medchemexpress.eualabiolab.ro The primary distinction among these probes lies in their spectral properties. This compound offers a distinct spectral window with an excitation maximum around 585 nm and an emission maximum at approximately 594 nm, placing it in the orange-red region of the spectrum. lumiprobe.com This is advantageous for multiplexing experiments where researchers need to distinguish between different fluorescent signals.

Compared to traditional dyes like fluorescein, BODIPY-based dyes like BDP 581/591 generally exhibit superior photostability and their fluorescence is less sensitive to pH changes. chemrevlett.com Cyanine dyes, particularly those in the far-red spectrum like Cyanine5, offer the benefit of reduced autofluorescence from biological samples, but may have lower quantum yields than some BODIPY dyes.

The following table provides a comparison of the spectral properties of this compound with other carbonyl-reactive hydrazide dyes.

FeatureThis compoundBODIPY FL HydrazideCyanine3 HydrazideCyanine5 Hydrazide
Excitation Max (nm) 585 lumiprobe.com~503 medchemexpress.eu~555 medchemexpress.eu~649 lumiprobe.com
Emission Max (nm) 594 lumiprobe.com~512 medchemexpress.eu~570 medchemexpress.eu~670 lumiprobe.com
Fluorophore Class Borondipyrromethene lumiprobe.comBorondipyrromethene medchemexpress.euCyanine medchemexpress.euCyanine lumiprobe.com
Key Features High photostability, bright emission lumiprobe.comGreen fluorescence medchemexpress.euOrange fluorescenceFar-red fluorescence, good for in-vivo imaging

Advantages and Limitations of this compound in Specific Academic Research Applications

The unique characteristics of this compound confer specific advantages and limitations in research settings.

Advantages:

High Photostability: The BODIPY core structure makes BDP 581/591 highly resistant to photobleaching, which is a significant advantage in applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies. lumiprobe.comchemrevlett.com

Bright Fluorescence: It possesses a high fluorescence quantum yield (0.83) and a large molar extinction coefficient (104,000 L·mol⁻¹·cm⁻¹), resulting in bright, easily detectable signals. lumiprobe.com

Specific Reactivity: The hydrazide group provides specific reactivity towards aldehydes and ketones, allowing for targeted labeling of carbonylated molecules, which are key markers of oxidative stress. lumiprobe.com

Reactive Oxygen Species (ROS) Sensing: The BDP 581/591 fluorophore itself can function as a ROS probe. Upon oxidation, its fluorescence emission maximum shifts from ~591 nm to a green emission at ~515 nm, enabling ratiometric detection of cellular oxidative stress. lumiprobe.com

Limitations:

Requirement for Carbonyl Groups: Its utility is contingent on the presence of aldehyde or ketone groups. In molecules where these are absent, prior chemical or enzymatic oxidation is necessary, which can potentially alter the biological sample. lumiprobe.com

Solubility: While soluble in organic solvents like DMSO and DMF, its application in purely aqueous biological buffers may require careful optimization to prevent aggregation. lumiprobe.com

Potential for Steric Hindrance: The bulky BODIPY structure might interfere with the natural interactions or functions of the biomolecule it is labeling, a consideration in studies of protein conformation or enzyme activity.

Synergistic Applications with Complementary Research Techniques (e.g., flow cytometry, advanced spectroscopy)

The robust photophysical properties of this compound make it highly compatible with a range of advanced analytical techniques, enhancing their capabilities.

Flow Cytometry: BDP 581/591 is well-suited for flow cytometry applications, particularly for quantifying cellular oxidative stress. lumiprobe.com Cells can be treated with the dye to label carbonylated proteins or to directly detect ROS. The bright fluorescence allows for clear separation of cell populations based on their oxidation status. For example, in studies of apoptosis or cellular stress responses, it can be used to measure the increase in protein carbonylation on a cell-by-cell basis. lumiprobe.commdpi.com Its use in detecting ROS by flow cytometry has been demonstrated, where an increase in green fluorescence (measured in the FL1 channel) indicates oxidative activity. lumiprobe.com

Advanced Spectroscopy and Microscopy: The high photostability of BDP 581/591 makes it an excellent candidate for super-resolution microscopy techniques that require robust fluorophores capable of withstanding high laser powers. Its utility in fluorescence polarization assays has also been noted, which can provide information on molecular binding and size. alabiolab.ro Furthermore, its distinct spectral properties are beneficial in Förster Resonance Energy Transfer (FRET) studies to probe molecular distances and interactions. The BODIPY class of dyes is also known for its utility in two-photon microscopy, allowing for deeper tissue imaging with reduced scattering. alabiolab.ro

Future Research Directions and Emerging Paradigms in Bdp 581/591 Hydrazide Utilization

Expansion into Multi-Modal Imaging Platforms for Research

The exceptional photophysical properties of the BDP 581/591 core, including a significant two-photon absorption cross-section, position it as a prime candidate for advanced microscopy techniques. lumiprobe.comlumiprobe.comglpbio.com Future research is poised to expand the use of BDP 581/591 hydrazide beyond conventional fluorescence microscopy into multi-modal imaging platforms that provide a more comprehensive view of biological systems.

One of the most promising avenues is its application in two-photon microscopy (TPM) . This technique allows for deeper tissue imaging with reduced phototoxicity, making it ideal for studying cellular processes in living organisms. The inherent two-photon sensitivity of the BDP 581/591 fluorophore can be leveraged to visualize glycans or sites of protein carbonylation within complex tissue environments. lumiprobe.comglpbio.com

Furthermore, there is a growing trend towards Correlative Light and Electron Microscopy (CLEM) , which combines the specificity of fluorescence labeling with the high-resolution structural information of electron microscopy. nih.govresearchgate.net this compound can be used to label specific target molecules for initial identification by fluorescence microscopy, followed by processing for EM to visualize the ultrastructural context of the labeled molecule. Research in this area could focus on optimizing protocols for preserving both the fluorescence signal and the cellular architecture during sample preparation.

The development of BODIPY-based probes for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy and Fluorescence Lifetime Imaging (FLIM) is another active area of research. ed.ac.uk Adapting this compound for these platforms would enable the visualization of glycosylation patterns or oxidative damage at the nanoscale, offering unprecedented insights into subcellular organization and dynamics.

Imaging ModalityPotential Application of this compoundAnticipated Scientific Insight
Two-Photon Microscopy (TPM) In vivo imaging of glycosylation changes in developmental models or disease states.Understanding the spatio-temporal dynamics of glycans in complex biological processes within living organisms.
Correlative Light & Electron Microscopy (CLEM) Identifying specific carbonylated proteins with fluorescence and then visualizing their precise subcellular location and interaction partners.Linking protein damage to specific organellar dysfunction at the ultrastructural level. nih.gov
Super-Resolution Microscopy (e.g., STED) Mapping the nanoscale distribution of specific glycoproteins on the cell surface.Elucidating the organization of the glycocalyx and its role in cell adhesion and signaling. ed.ac.uk
Fluorescence Lifetime Imaging (FLIM) Differentiating between distinct cellular microenvironments by measuring changes in the fluorescence lifetime of the probe upon binding.Probing the local environment of labeled biomolecules to understand changes in cellular states. ed.ac.uk

Integration with "Omics" Technologies for Comprehensive Biological Profiling

The specificity of the hydrazide group for carbonyls makes this compound an ideal reagent for integration into various "omics" workflows, enabling a more targeted and quantitative analysis of the proteome and glycome.

In the field of proteomics , protein carbonylation is a key biomarker of oxidative stress and is implicated in aging and numerous diseases. nih.gov this compound can be used as a fluorescent tag in 2D-gel electrophoresis (2D-DIGE) to specifically label and quantify carbonylated proteins in complex biological samples. nih.govresearchgate.net This approach, often termed "redox proteomics," allows researchers to identify specific proteins that are damaged under conditions of oxidative stress. Recent studies have validated the use of new BODIPY hydrazide probes for detecting carbonylated proteins in mouse muscle extracts and cell lines using techniques like 2D-Oxi electrophoresis and flow cytometry. nih.gov

In glycoproteomics and glycomics , the hydrazide chemistry is central to the enrichment and analysis of N-linked and O-linked glycans. nih.gov Mild oxidation of cis-diol groups in sialic acids and other sugars with sodium periodate (B1199274) generates aldehydes, which can then be selectively labeled with this compound. nih.gov This fluorescent tagging can facilitate the chromatographic separation and quantification of glycans or be used to enrich glycopeptides for mass spectrometry analysis. While challenges exist, such as potential side reactions, the development of optimized labeling strategies continues to advance the field. nih.gov

"Omics" FieldRole of this compoundExample Research Application
Redox Proteomics Fluorescent labeling of carbonylated proteins for detection and quantification. nih.govIdentifying specific protein targets of oxidative damage in neurodegenerative disease models.
Glycoproteomics Tagging and enrichment of glycopeptides from complex protein mixtures after oxidation. nih.govProfiling changes in cell surface glycoproteins during cancer metastasis.
Glycomics Derivatization of released glycans for sensitive detection by HPLC with fluorescence detection. rsc.orgComparing the glycan profiles of healthy versus diseased tissues to identify novel biomarkers.

Exploration of Novel Chemical Biology Applications

The robust BDP 581/591 fluorescent core serves as an excellent scaffold for developing novel chemical biology tools to probe cellular functions. Future research will likely focus on creating more sophisticated probes that go beyond simple labeling.

A significant application is in the study of oxidative stress . The parent BDP 581/591 fluorophore is known to react with reactive oxygen species (ROS), causing a change in its fluorescence properties. lumiprobe.comlumiprobe.com A well-established derivative, BDP 581/591 C11, which contains a long carbon chain, acts as a ratiometric sensor for lipid peroxidation. dojindo.comcellsignal.com Upon oxidation by lipid radicals, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). cellsignal.com This probe is instrumental in studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. cellsignal.com While this compound itself is a labeling reagent, its core structure's sensitivity to ROS suggests potential for designing dual-function probes that can label carbonyls while also reporting on the local redox environment.

The development of novel biosensors is another promising direction. By conjugating this compound to molecules that change conformation upon binding to a specific analyte, it is possible to create sensors where the fluorescence output is modulated by the presence of the target. Its use in fluorescence polarization assays , which measure molecular binding events, is already established for other BDP 581/591 derivatives and represents a direct application for hydrazide conjugates. lumiprobe.commedchemexpress.com

Finally, the carbonyl-reactive nature of the hydrazide group can be exploited in activity-based protein profiling (ABPP) . This technique uses reactive probes to label active enzymes in their native cellular context. This compound could be used to target enzymes that generate aldehyde or ketone products, providing a fluorescent readout of their catalytic activity.

Contribution to Fundamental Biological Discoveries in Model Systems

The application of this compound and its derivatives in cellular and whole-organism model systems is set to drive fundamental biological discoveries. Its ability to visualize specific molecular events provides a window into complex life processes.

In cell biology, BDP 581/591-based probes have already been used to monitor ROS and lipid peroxidation in various cell lines, including murine myeloma (NS0) and human liver cancer (HepG2) cells. lumiprobe.comdojindo.com These studies provide critical insights into the cellular response to oxidative stress and the mechanisms of cell death.

Extrapolating these applications to model organisms such as C. elegans, zebrafish, and mice opens up exciting possibilities. For instance, researchers could use this compound to:

Track Glycosylation in Development: By labeling oxidized sugars, one could visualize how glycosylation patterns change in real-time during the embryonic development of a zebrafish, revealing the role of specific glycans in tissue formation and organogenesis.

Map Oxidative Damage in Aging: The probe could be used in aging models like C. elegans to map the accumulation of carbonylated proteins, testing whether interventions that extend lifespan also reduce the burden of oxidative damage.

Study Disease Pathology: In mouse models of neurodegenerative diseases like Alzheimer's or Parkinson's, the probe could help identify the specific brain regions and cell types that are most vulnerable to oxidative stress, linking protein damage to neuronal dysfunction.

By providing a means to visualize and quantify previously invisible molecular processes, this compound will continue to be a valuable tool for uncovering the fundamental mechanisms of life, health, and disease.

Q & A

Q. What is the chemical mechanism underlying BDP 581/591 hydrazide’s reactivity with aldehydes/ketones, and how can researchers optimize reaction conditions for labeling experiments?

this compound forms stable hydrazone bonds with carbonyl groups (aldehydes/ketones) under mildly acidic conditions (pH 4–6). To optimize conjugation:

  • Use a 10–20 mM sodium acetate buffer (pH 5.0) for glycoprotein labeling post-periodate oxidation of glycans .
  • Incubate at 4°C for 12–16 hours to minimize nonspecific binding .
  • Validate reaction efficiency via fluorescence quenching assays or HPLC-MS to confirm labeling stoichiometry .

Q. What are the spectral properties of this compound, and how do they compare to other BDP derivatives (e.g., BDP 558/568 or BDP 630/650)?

this compound exhibits absorption/emission maxima at ~581 nm (absorption) and ~591 nm (emission), suitable for orange-red fluorescence imaging. Comparatively:

  • BDP 558/568 hydrazide: λabs/λem = 558/568 nm (orange/yellow) .
  • BDP 630/650 hydrazide: λabs/λem = 630/650 nm (far-red) . Select derivatives based on spectral overlap with existing fluorophores in multiplexed assays .

Q. How should this compound be stored to maintain stability, and what solvents are compatible for experimental use?

  • Store lyophilized powder at –20°C in the dark; avoid freeze-thaw cycles for dissolved aliquots .
  • Solubility: Dissolve in anhydrous DMF or DMSO (10–50 mM stock solutions) to prevent hydrolysis. Avoid aqueous buffers until ready for labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across glycoprotein studies?

Discrepancies often arise from:

  • Oxidation variability : Periodate treatment duration (e.g., 30 min vs. 2 hr) affects aldehyde availability .
  • Steric hindrance : Use spacer arms (e.g., PEG linkers) to improve dye accessibility to buried glycans .
  • Validation methods : Compare SDS-PAGE fluorescence imaging with LC-MS/MS to quantify labeling efficiency .

Q. What strategies enhance the specificity of this compound in live-cell imaging, particularly in metal-rich environments?

  • Metal interference : Hydrazides can hydrolyze in the presence of Cu²⁺; pre-treat cells with chelators (e.g., EDTA) to minimize off-target reactions .
  • Competitive assays : Co-incubate with non-fluorescent hydrazides (e.g., AF 430 hydrazide) to block nonspecific binding .

Q. How does this compound compare to click chemistry-based probes (e.g., tetrazine derivatives) for dynamic labeling in vivo?

  • Speed : Tetrazine-TCO ligation (e.g., BDP 576/589 tetrazine) is faster (minutes) but requires synthetic modification of targets .
  • Versatility : this compound is ideal for endogenous carbonyl labeling (e.g., glycans) without genetic engineering .
  • Toxicity : Hydrazide reactions are biocompatible, whereas click chemistry catalysts (e.g., Cu⁺) may require removal .

Methodological Recommendations

  • Data Analysis : Use time-resolved fluorescence spectroscopy to differentiate this compound’s signal from autofluorescence in tissue samples .
  • Contradiction Handling : Replicate experiments across pH gradients (4.0–7.4) to assess reaction robustness, referencing statistical tools like ANOVA for significance testing .
  • Comparative Studies : Pair this compound with orthogonal probes (e.g., Cy5 hydrazide) for dual-channel validation of colocalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.